Cas no 2171469-42-2 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features a sterically hindered backbone, which can influence peptide conformation and stability. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc chemistry protocols. Its design minimizes racemization risks during coupling, ensuring high enantiopurity in synthesized peptides. The methyl substituents enhance steric control, making it useful for constructing constrained peptide architectures. Suitable for research applications requiring precise peptide modifications.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid structure
2171469-42-2 structure
Product name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid
CAS No:2171469-42-2
MF:C25H30N2O5
MW:438.516107082367
CID:6419713
PubChem ID:165808302

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid
    • EN300-1488800
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
    • 2171469-42-2
    • Inchi: 1S/C25H30N2O5/c1-15(2)22(23(28)27(4)13-16(3)24(29)30)26-25(31)32-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21-22H,13-14H2,1-4H3,(H,26,31)(H,29,30)
    • InChI Key: KGUBIXVRJMQXFA-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(C)CC(C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 95.9Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1488800-250mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
250mg
$708.0 2023-09-28
Enamine
EN300-1488800-100mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
100mg
$678.0 2023-09-28
Enamine
EN300-1488800-1.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
1g
$0.0 2023-06-05
Enamine
EN300-1488800-2500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
2500mg
$1509.0 2023-09-28
Enamine
EN300-1488800-500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
500mg
$739.0 2023-09-28
Enamine
EN300-1488800-50mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
50mg
$647.0 2023-09-28
Enamine
EN300-1488800-5000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
5000mg
$2235.0 2023-09-28
Enamine
EN300-1488800-10000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
10000mg
$3315.0 2023-09-28
Enamine
EN300-1488800-1000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
2171469-42-2
1000mg
$770.0 2023-09-28

Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid

Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic Acid (CAS No. 2171469-42-2)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This highly specialized molecule belongs to a class of compounds that exhibit a range of bioactivities, making it a subject of intense study in medicinal chemistry. The compound's intricate structure, characterized by its multi-functional groups, contributes to its unique pharmacological properties and potential therapeutic applications.

The CAS number 2171469-42-2 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. The molecular formula and structural configuration of this compound are critical in understanding its reactivity, solubility, and interaction with biological targets. The presence of a fluoren-9-yl methoxycarbonyl group and an N,N-dimethylated amine moiety suggests that this compound may possess significant binding affinity for various enzymes and receptors, which is a key criterion for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of this compound with high accuracy. These studies have highlighted the potential of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid as a lead compound for the development of novel therapeutic agents. The fluorescent properties of the fluorene moiety also make this compound valuable for biochemical assays and high-throughput screening (HTS) applications.

In the realm of drug discovery, the synthesis and optimization of such structurally complex molecules are crucial steps towards identifying potent and selective drug candidates. The N-terminal amino group and the carboxylic acid functionality at the C-terminal end provide multiple sites for chemical modification, allowing for the development of derivatives with enhanced pharmacokinetic profiles. This flexibility in structural design is essential for achieving the desired balance between efficacy and safety in drug candidates.

One of the most compelling aspects of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid is its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Preclinical studies have demonstrated that structurally analogous compounds can inhibit key enzymes involved in these pathways, suggesting that this molecule may have therapeutic potential in these areas. The dimethylamine side chain contributes to lipophilicity, which can influence membrane permeability and oral bioavailability.

The synthesis of this compound involves multiple steps, including protection-deprotection strategies to handle sensitive functional groups such as the amine and carboxylic acid moieties. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline the process and improve yield. The use of high-performance liquid chromatography (HPLC) for purification ensures the high purity required for pharmaceutical applications.

From a regulatory perspective, the development of new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy. 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid is currently undergoing preclinical evaluation to assess its pharmacological activity, toxicity profile, and pharmacokinetic behavior. These studies are essential steps toward determining whether this compound can progress to clinical trials in humans.

The integration of machine learning algorithms into drug discovery has revolutionized the way researchers identify promising candidates. By analyzing large datasets of chemical structures and biological activities, computational models can predict the potential success of a compound in early-stage screening. This approach has significantly reduced the time and cost associated with developing new drugs while improving success rates.

The future prospects for 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid are promising, given its unique structural features and potential bioactivities. Ongoing research aims to explore its mechanisms of action in greater detail and to develop analogs with improved properties. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical firms are essential for advancing this research from bench to bedside.

In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid represents a significant advancement in medicinal chemistry. Its complex structure, multifunctional groups, and potential therapeutic applications make it a valuable candidate for further research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd